(3S)-3-(4-methoxyphenyl)butanoic acid
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Overview
Description
(3S)-3-(4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H14O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(4-methoxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where toluene is reacted with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields 4-(4-methoxyphenyl)butanoic acid, which can then be resolved into its enantiomers to obtain the (3S)-isomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as chiral chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(4-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methoxybenzaldehyde, while reduction can produce 4-methoxyphenylbutanol.
Scientific Research Applications
(3S)-3-(4-methoxyphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and chiral recognition.
Mechanism of Action
The mechanism of action of (3S)-3-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The methoxy group and the chiral center play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenyl)butanoic acid
- 4-(4-methoxyphenyl)butanoic acid
- 3-(4-methoxyphenyl)propanoic acid
Uniqueness
(3S)-3-(4-methoxyphenyl)butanoic acid is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This chiral specificity can lead to different pharmacological activities compared to its racemic or other enantiomeric forms .
Properties
CAS No. |
4842-61-9 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(3S)-3-(4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H14O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
GTUSGMFEBAENPL-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)OC |
Purity |
95 |
Origin of Product |
United States |
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